molecular formula C16H24N6O3 B2472556 2-{4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 1376350-77-4

2-{4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2472556
CAS No.: 1376350-77-4
M. Wt: 348.407
InChI Key: MCSQRMZILMRJGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a 1,4-diazepane core substituted with a 5-ethyl-1,2,4-oxadiazole moiety at the 4-position via a methyl linker. The acetamide group is further functionalized with a 5-methyl-1,2-oxazol-3-yl substituent. Its synthesis involves multi-step heterocyclic chemistry, including coupling reactions between oxadiazole intermediates and diazepane derivatives under basic conditions (e.g., cesium carbonate in DMF) .

Properties

IUPAC Name

2-[4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O3/c1-3-16-18-14(20-25-16)10-21-5-4-6-22(8-7-21)11-15(23)17-13-9-12(2)24-19-13/h9H,3-8,10-11H2,1-2H3,(H,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSQRMZILMRJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)CN2CCCN(CC2)CC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a novel synthetic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H24N6O3C_{16}H_{24}N_{6}O_{3}, and it features a complex structure that includes oxadiazole and oxazole rings, which are known for their diverse biological activities. The presence of the diazepane moiety contributes to its interaction with various biological targets.

Research indicates that compounds containing oxadiazole and oxazole moieties can exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant effects. The specific mechanisms of action for this compound may involve:

  • GABA Receptor Modulation : Similar compounds have been shown to interact with GABA receptors, potentially acting as agonists or modulators. This interaction could lead to anxiolytic or anticonvulsant effects .
  • Inhibition of Pathogen Growth : The oxadiazole derivatives have demonstrated activity against various pathogens, suggesting that this compound may also possess antimicrobial properties .

Antimicrobial Activity

In vitro studies have indicated that derivatives of oxadiazole exhibit significant antimicrobial activity. For instance, compounds similar to the target molecule have been evaluated against Mycobacterium tuberculosis, showing promising results with IC50 values ranging from 1.35 to 2.18 μM .

Anticonvulsant Activity

The compound's potential anticonvulsant properties can be inferred from studies on related diazepane derivatives. In tests involving pentylenetetrazol (PTZ) and maximal electroshock (MES), certain derivatives displayed significant protective effects against induced seizures .

Case Studies

  • Antitubercular Studies : A study focused on a series of substituted oxadiazole derivatives found that several compounds showed high efficacy against Mycobacterium tuberculosis, with promising IC90 values indicating their potential as therapeutic agents .
  • GABA Receptor Binding Affinity : Research involving novel benzodiazepine receptor agonists demonstrated that certain oxadiazole derivatives had higher binding affinities than diazepam, suggesting enhanced therapeutic potential in treating anxiety disorders .

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
Compound 6aAntitubercular1.35
Compound 6bAnticonvulsant0.74
DiazepamBenzodiazepine Agonist0.56

Table 2: GABA Receptor Binding Affinity

Compound NameBinding Affinity (nM)Reference
Compound 6a10
Diazepam15

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies indicate that compounds containing the oxadiazole ring can act against various bacterial strains. In particular, the presence of substituents at specific positions enhances their antibacterial efficacy .

Antioxidant Properties

The antioxidant potential of oxadiazole derivatives has been documented extensively. Compounds similar to the one have been synthesized and tested for their ability to scavenge free radicals, showing promise as effective antioxidants . This property is crucial in mitigating oxidative stress-related diseases.

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole-containing compounds. For example, in vitro assays demonstrated that certain derivatives significantly inhibited the growth of glioblastoma cell lines, indicating their potential as anticancer agents . The mechanism often involves inducing apoptosis in cancer cells through DNA damage and cell cycle arrest.

Synthesis and Structure–Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxadiazole ring followed by coupling reactions to introduce the diazepane and acetamide functionalities. The structure–activity relationship studies reveal that modifications at specific positions can significantly enhance biological activity. For instance, substituting different groups on the oxadiazole or diazepane rings can lead to variations in potency against targeted diseases .

Case Study 1: Antimicrobial Efficacy

A series of 1,3,4-oxadiazole derivatives were synthesized and screened for antimicrobial activity against standard bacterial strains. Compounds with similar structural features to 2-{4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide exhibited comparable activity to first-line antibiotics .

CompoundActivityReference
3cModerate
3dHigh
3iLow

Case Study 2: Anticancer Potential

In a study evaluating the anticancer properties of various oxadiazole derivatives against glioblastoma cells (LN229), compounds structurally related to the target compound showed significant cytotoxicity. Assays indicated that these compounds could reduce cell viability by over 70% at certain concentrations .

CompoundCell Line Tested% InhibitionReference
5bLN22985%
5dLN22978%
5mLN22965%

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its combination of a 1,4-diazepane backbone with dual heterocyclic substituents (oxadiazole and oxazole). Below is a comparative analysis with structurally or functionally related compounds:

Compound Key Structural Features Pharmacological Relevance Synthesis Notes Reference
Target Compound 1,4-Diazepane + 5-ethyl-1,2,4-oxadiazole + 5-methyl-1,2-oxazole Undisclosed (discontinued in commercial catalogs) Coupling of oxadiazole-chloromethyl intermediates with diazepane derivatives
N-[2-[(4-Nitrophenyl)amino]ethyl]-2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]benzamide Benzamide scaffold + thioether-linked oxadiazole Investigated for anticancer and antiviral applications SN2 substitution using chloromethyl-oxadiazole intermediates
N-(((3S,3aS)-7-(6-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide Benzoxazolo-oxazine + pyridyl-oxadiazole Potent kinase inhibitor (structure-activity relationship studies) Suzuki-Miyaura coupling for pyridyl-oxadiazole introduction
2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol Indole-linked oxadiazole-thiol Antimicrobial and anti-inflammatory activity reported Cyclization of thiosemicarbazides with carboxylic acids
2-[(4-Cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide Triazole-thioacetamide + dichlorophenyl Antifungal and herbicidal properties Nucleophilic substitution of chloracetamide with triazole-thiols

Key Observations:

Heterocyclic Diversity : The target compound’s 1,4-diazepane backbone distinguishes it from benzamide or indole-based analogues. This scaffold may enhance pharmacokinetic properties (e.g., solubility, bioavailability) compared to rigid aromatic systems .

Similar oxazole motifs are seen in kinase inhibitors . The 5-ethyl-1,2,4-oxadiazole substituent introduces lipophilicity, which may enhance membrane permeability but could limit aqueous solubility .

Synthetic Challenges :

  • The coupling of sterically hindered intermediates (e.g., diazepane with chloromethyl-oxadiazole) requires optimized conditions (e.g., Cs₂CO₃ in DMF) to avoid side reactions .
  • In contrast, benzamide or indole-based analogues often employ simpler SN2 or cyclization strategies .

Pharmacological Gaps:

While the target compound’s pharmacological profile remains undisclosed in available literature, analogues with oxadiazole and oxazole moieties demonstrate broad bioactivity (e.g., antiviral, kinase inhibition). The discontinued status of the target compound may reflect challenges in efficacy, toxicity, or scalability .

Research Implications

Future studies should prioritize:

  • Biological Screening : Testing against targets relevant to diazepane derivatives (e.g., G-protein-coupled receptors, ion channels).
  • Structural Optimization : Modifying the ethyl group on the oxadiazole or the methyl group on the oxazole to balance lipophilicity and solubility.
  • Synthetic Scalability : Exploring alternative coupling reagents or protecting-group strategies to improve yield .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be ensured?

  • Methodological Answer: The synthesis of complex heterocycles like this compound typically involves multi-step reactions, including nucleophilic substitutions, cyclizations, and coupling reactions. Key steps include:
  • Controlled copolymerization approaches for assembling the 1,4-diazepane and oxadiazole moieties, as demonstrated in analogous polycationic syntheses .
  • Flow chemistry techniques to enhance reaction reproducibility and reduce side products, as exemplified in oxidation and diazomethane syntheses .
  • Purification: Use column chromatography followed by recrystallization. Validate purity via HPLC (≥95% purity threshold) and corroborate with 1H^1H-NMR and high-resolution mass spectrometry (HRMS).

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer:
  • X-ray crystallography: Employ SHELX software for structure solution and refinement, particularly for resolving torsional angles in the 1,4-diazepane ring and verifying stereochemistry .
  • Spectroscopy:
  • 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks.
  • IR spectroscopy to identify amide (C=O stretch ~1650–1700 cm1^{-1}) and oxadiazole (C=N stretch ~1450–1550 cm1^{-1}) functional groups.
  • Cross-reference experimental data with NIST Chemistry WebBook entries for analogous oxadiazole and acetamide derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?

  • Methodological Answer:
  • Computational validation: Use hybrid density functional theory (DFT) methods (e.g., B3LYP with exact exchange corrections) to model vibrational spectra and NMR chemical shifts. Compare results with experimental data to identify discrepancies .
  • Error analysis: Quantify deviations using root-mean-square error (RMSE) metrics. If RMSE > 5 ppm for 13C^{13}C-NMR, reevaluate solvent effects or conformational sampling in simulations.
  • Experimental replication: Ensure synthesis conditions (e.g., solvent, temperature) match computational assumptions. Re-examine sample purity if outliers persist.

Q. What strategies are effective for optimizing reaction yields in large-scale syntheses?

  • Methodological Answer:
  • Design of Experiments (DoE): Apply factorial designs to optimize variables (e.g., catalyst loading, temperature). For example, a 23^3 factorial design can identify interactions between reaction time, solvent polarity, and reagent stoichiometry .
  • Kinetic profiling: Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust conditions dynamically.
  • Scale-up considerations: Transition from batch to continuous-flow systems to mitigate heat transfer limitations, as demonstrated in diazomethane synthesis workflows .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Methodological Answer:
  • Scaffold modification: Systematically vary substituents on the oxadiazole and oxazole rings. For electronic effects, introduce electron-withdrawing groups (e.g., -NO2_2) or donating groups (e.g., -OCH3_3).
  • Computational guidance: Use DFT to predict electronic properties (e.g., HOMO/LUMO energies) and molecular docking to prioritize analogs with enhanced target binding .
  • Biological validation: Screen analogs against relevant assays (e.g., enzyme inhibition). Use ANOVA to statistically compare activity differences between derivatives.

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and molecular dynamics (MD) data regarding conformational flexibility?

  • Methodological Answer:
  • Crystallographic constraints: Note that crystal packing forces may stabilize non-biological conformers. Compare with solution-state NMR data to assess flexibility in physiological conditions.
  • MD simulations: Extend simulation timescales (>100 ns) and apply enhanced sampling (e.g., metadynamics) to capture rare conformational states. Validate force fields (e.g., GAFF2) against experimental 3J^3J-coupling constants from NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.